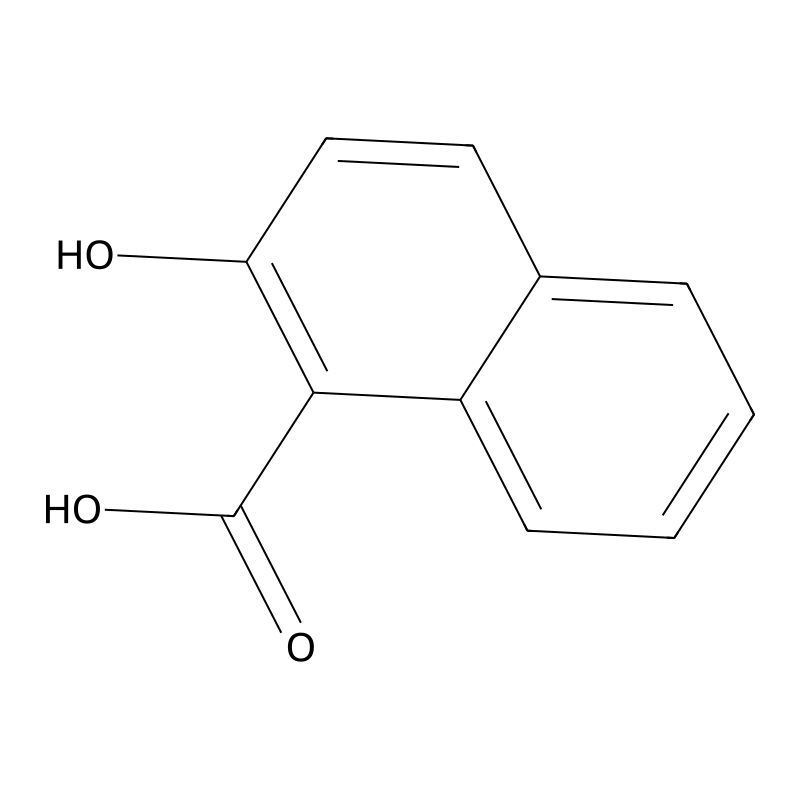

2-Hydroxy-1-naphthoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Medicinal Chemistry:

- Antibacterial activity: Studies have explored the potential of 2-HNA and its derivatives as antibacterial agents. For instance, research has shown that some 2-HNA derivatives exhibit activity against certain strains of methicillin-resistant Staphylococcus aureus (MRSA), a type of antibiotic-resistant bacteria [].

- Anticancer properties: Some studies suggest that 2-HNA and its derivatives may possess anticancer properties. For example, research has indicated that certain 2-HNA derivatives can induce apoptosis (programmed cell death) in cancer cells [].

Material Science:

- Organic synthesis: 2-HNA can serve as a building block for the synthesis of various organic compounds, including potential drug candidates and functional materials [].

Environmental Science:

2-Hydroxy-1-naphthoic acid is an organic compound with the chemical formula C₁₁H₈O₃. It is a derivative of naphthalene, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to the naphthalene ring. This compound is typically synthesized through the Kolbe–Schmitt reaction, which involves the carboxylation of 2-naphthol. It belongs to a class of compounds known as hydroxynaphthoic acids, which are recognized for their diverse chemical properties and biological activities .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, resulting in simpler compounds.

- Reduction: The carboxylic acid can be reduced to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride.

- Acylation and Alkylation: The hydroxyl group can undergo acylation or alkylation reactions, leading to the formation of various derivatives.

These reactions make 2-hydroxy-1-naphthoic acid a versatile intermediate in organic synthesis .

Research indicates that 2-hydroxy-1-naphthoic acid exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that this compound has inhibitory effects against various bacterial strains, making it a candidate for developing antimicrobial agents.

- Antioxidant Activity: It has been observed to scavenge free radicals, thus contributing to its potential use in health supplements and pharmaceuticals.

- Pharmacological Potential: Some studies suggest that derivatives of 2-hydroxy-1-naphthoic acid may have anti-inflammatory and analgesic effects, warranting further investigation into their therapeutic applications .

The primary method for synthesizing 2-hydroxy-1-naphthoic acid is through the Kolbe–Schmitt reaction, which involves:

- Preparation of Sodium Salts: Sodium hydroxide is used to convert 2-naphthol into its sodium salt.

- Carboxylation: The sodium salt is then treated with carbon dioxide under pressure and heat, leading to the formation of 2-hydroxy-1-naphthoic acid.

Other methods may include variations involving different reagents or conditions to enhance yield or purity .

2-Hydroxy-1-naphthoic acid finds applications in various fields:

- Dyes and Pigments: It serves as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.

- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anti-inflammatory therapies.

- Analytical Chemistry: Used as a reagent in analytical methods for detecting metal ions and other compounds .

Interaction studies involving 2-hydroxy-1-naphthoic acid have focused on its ability to form complexes with metal ions. These interactions can enhance its stability and solubility, making it useful in various applications such as catalysis and materials science. Additionally, studies on its interactions with biological molecules have provided insights into its potential therapeutic mechanisms .

Several compounds share structural similarities with 2-hydroxy-1-naphthoic acid. Below is a comparison highlighting their uniqueness:

The uniqueness of 2-hydroxy-1-naphthoic acid lies in its specific arrangement of functional groups, which influences its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

2283-08-1

18390-48-2